molecular formula C7H5Cl2NO B1293658 2,4-Dichlorobenzamide CAS No. 2447-79-2

2,4-Dichlorobenzamide

Cat. No.: B1293658
CAS No.: 2447-79-2
M. Wt: 190.02 g/mol
InChI Key: XXFUNTSOBHSMBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichlorobenzamide is an organic compound with the molecular formula C₇H₅Cl₂NO. It is a white to off-white crystalline powder with a melting point of 191-194°C . This compound is primarily used as an intermediate in the synthesis of various chemicals and pharmaceuticals.

Mechanism of Action

Target of Action

2,4-Dichlorobenzamide (BAM) is a metabolite of the herbicide 2,6-dichlorobenzonitrile (dichlobenil) It’s known that benzamides, a class of compounds to which bam belongs, are widely used in the pharmaceutical industry . They are found in potential drug compounds such as loperamide, acetaminophen, lidocaine, atorvastatin, lisinopril, valsartan, sorafenib, diltiazem, lipitor, and vyvanse . These compounds exhibit a wide range of biological activities, including antiplatelet activity .

Mode of Action

For instance, some benzamides act as enzyme inhibitors, while others may interact with receptors or other proteins .

Biochemical Pathways

BAM is a key intermediate in the aerobic biodegradation of some polychlorinated biphenyl (PCB) congeners, which are important environmental pollutants . The degradation of BAM involves several biochemical pathways, leading to the formation of various intermediates and end products . .

Pharmacokinetics

It’s known that bam has a molecular weight of 19003 , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

It’s known that benzamides, in general, can have a wide range of effects, depending on their specific targets and mode of action .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of BAM. For instance, the presence of other pollutants, soil composition, temperature, and pH can affect the biodegradation of BAM . Moreover, the use of BAM in agricultural environments can lead to its presence in groundwater , potentially affecting its stability and action.

Biochemical Analysis

Biochemical Properties

2,4-Dichlorobenzamide plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins involved in detoxification processes. It is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of xenobiotics. These interactions often result in the hydroxylation of this compound, leading to the formation of more polar metabolites that can be more easily excreted from the body . Additionally, this compound can bind to glutathione S-transferase, facilitating its conjugation with glutathione, which further aids in its detoxification and elimination.

Cellular Effects

This compound has been observed to affect various cellular processes. It can induce oxidative stress in liver cells, leading to changes in liver structure and function . This compound can disrupt cell signaling pathways by altering the redox state of the cell, which in turn affects gene expression and cellular metabolism. In particular, this compound has been shown to decrease the antioxidant capacity of cells, leading to increased lipid peroxidation and damage to cellular membranes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to and inhibit the activity of certain enzymes, such as cytochrome P450, leading to the accumulation of reactive oxygen species and subsequent oxidative stress . Additionally, this compound can interact with nuclear receptors, altering the expression of genes involved in detoxification and stress response. These interactions can result in changes in the levels of various proteins and enzymes, ultimately affecting cellular function and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and heat. Over time, the degradation products of this compound can accumulate, potentially leading to different biological effects compared to the parent compound . Long-term exposure to this compound in in vitro studies has shown that it can cause persistent oxidative stress and damage to cellular components, which may lead to chronic toxicity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild oxidative stress and transient changes in liver enzyme levels. At higher doses, this compound can lead to significant liver damage, characterized by necrosis and inflammation . Threshold effects have been observed, where doses above a certain level result in disproportionately severe toxic effects. Additionally, high doses of this compound can cause adverse effects on other organs, such as the kidneys and lungs .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which hydroxylate the compound to form more polar metabolites . These metabolites can then undergo conjugation with glutathione or glucuronic acid, facilitating their excretion. The metabolic pathways of this compound also involve the formation of N-(2,4-dichlorophenoxyacetyl)-L-aspartic and N-(2,4-dichlorophenoxyacetyl)-L-glutamic acids in plants . These pathways help in detoxifying the compound and reducing its toxicity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mechanisms involving specific transporters . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. The compound can also be distributed to different tissues, with higher concentrations typically found in the liver and kidneys due to their roles in detoxification and excretion .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound is often found in the cytoplasm, where it interacts with various enzymes and proteins involved in detoxification . Additionally, this compound can localize to the endoplasmic reticulum, where it affects the activity of cytochrome P450 enzymes . The localization of this compound to specific cellular compartments can be influenced by targeting signals and post-translational modifications, which direct the compound to its sites of action .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dichlorobenzamide can be synthesized through the direct condensation of 2,4-dichlorobenzoic acid with ammonia or amines. One common method involves the reaction of 2,4-dichlorobenzoic acid with thionyl chloride to form 2,4-dichlorobenzoyl chloride, which is then reacted with ammonia to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale reactions using similar methods. The process often includes the use of solvents like tetrahydrofuran and catalysts to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichlorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

2,4-dichlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXFUNTSOBHSMBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5022190
Record name 2,4-Dichlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2447-79-2
Record name 2,4-Dichlorobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2447-79-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichlorobenzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002447792
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2447-79-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39528
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-Dichlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dichlorobenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.733
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,4-DICHLOROBENZAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZX274BU5RA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dichlorobenzamide
Reactant of Route 2
Reactant of Route 2
2,4-Dichlorobenzamide
Reactant of Route 3
Reactant of Route 3
2,4-Dichlorobenzamide
Reactant of Route 4
Reactant of Route 4
2,4-Dichlorobenzamide
Reactant of Route 5
Reactant of Route 5
2,4-Dichlorobenzamide
Reactant of Route 6
Reactant of Route 6
2,4-Dichlorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.